molecular formula C10H16N6O7 B021274 3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate CAS No. 102516-67-6

3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate

Cat. No.: B021274
CAS No.: 102516-67-6
M. Wt: 332.27 g/mol
InChI Key: NXRWOGRWYCNSKK-UHFFFAOYSA-N
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Description

Beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-: is a complex organic compound with potential applications in various scientific fields. This compound features a beta-alanine backbone with additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO- typically involves multi-step organic reactions. The process may start with the preparation of beta-alanine, followed by the introduction of the diazo and nitroamino groups through specific reagents and catalysts. Common reaction conditions include controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-: can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the nitro groups to amines or other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a probe or marker in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazo and nitroamino groups may play a role in binding to these targets, leading to specific biological or chemical outcomes. Pathways involved could include signal transduction, metabolic processes, or chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Beta-alanine derivatives: Compounds with similar beta-alanine backbones but different functional groups.

    Diazo compounds: Molecules containing diazo groups with various applications in organic synthesis.

    Nitroamino compounds: Compounds featuring nitroamino groups with potential biological activities.

Uniqueness

Beta-ALANINE, N-(2-((5-DIAZO-4-OXOPENTYL)NITROAMINO)ETHYL)-N-NITRO-: is unique due to its combination of functional groups, which may impart distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

CAS No.

102516-67-6

Molecular Formula

C10H16N6O7

Molecular Weight

332.27 g/mol

IUPAC Name

3-[2-[(5-diazonio-4-oxopentyl)-nitroamino]ethyl-nitroamino]propanoate

InChI

InChI=1S/C10H16N6O7/c11-12-8-9(17)2-1-4-13(15(20)21)6-7-14(16(22)23)5-3-10(18)19/h1-8H2

InChI Key

NXRWOGRWYCNSKK-UHFFFAOYSA-N

SMILES

C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C(CC(=O)C[N+]#N)CN(CCN(CCC(=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Key on ui other cas no.

102516-67-6

Synonyms

N-(2-((5-Diazo-4-oxopentyl)nitroamino)ethyl)-N-nitro-beta-alanine

Origin of Product

United States

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